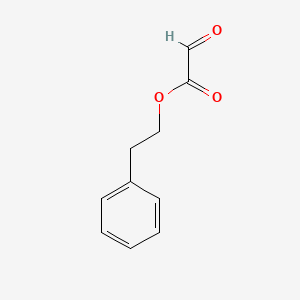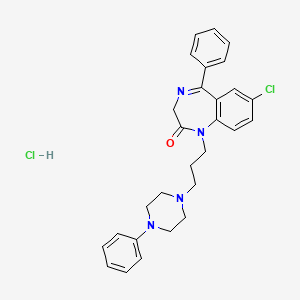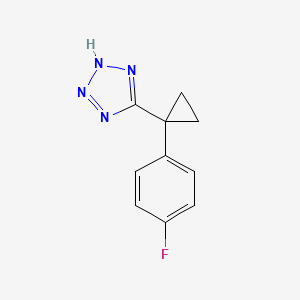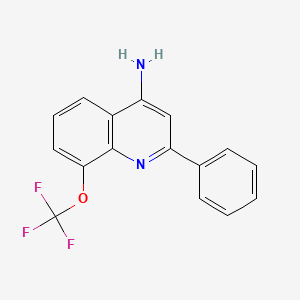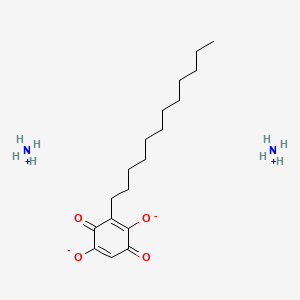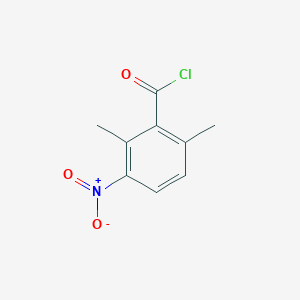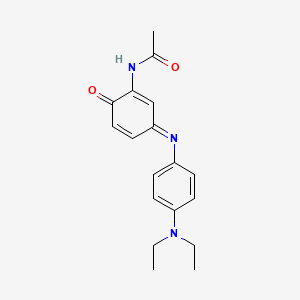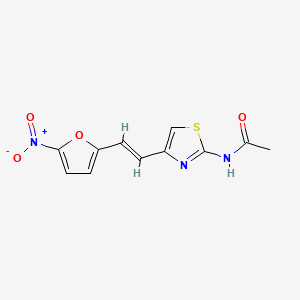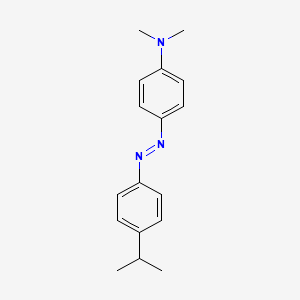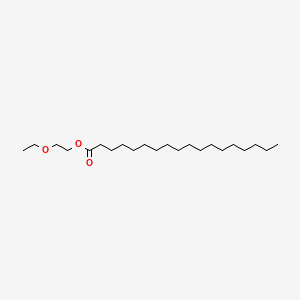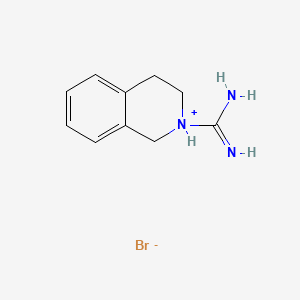
Debrisoquin hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Debrisoquin hydrobromide is an adrenergic neuron-blocking drug similar in effects to guanethidine. It is primarily used for the treatment of moderate and severe hypertension, either alone or as an adjunct, and for the treatment of renal hypertension . This compound is also noteworthy for being a substrate for a polymorphic cytochrome P-450 enzyme, which is significant in pharmacogenetics .
準備方法
The synthesis of Debrisoquin hydrobromide involves the reaction of 3,4-dihydroisoquinoline with cyanamide under specific conditions to form the intermediate 3,4-dihydroisoquinoline-2-carboximidamide. This intermediate is then treated with hydrobromic acid to yield this compound . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Debrisoquin hydrobromide undergoes several types of chemical reactions:
Oxidation: It is metabolized by cytochrome P-450 enzymes, particularly CYP2D6, to form 4-hydroxydebrisoquine.
Reduction: The compound can undergo reduction reactions under specific conditions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include 4-hydroxydebrisoquine and other hydroxylated metabolites .
科学的研究の応用
Debrisoquin hydrobromide has several scientific research applications:
Pharmacogenetics: It is frequently used for phenotyping the CYP2D6 enzyme, a drug-metabolizing enzyme, to study genetic variations in drug metabolism.
Hypertension Research: Its effects on blood pressure regulation make it a valuable tool in hypertension research.
Cancer Research: Studies have investigated the association between the oxidative status of this compound and the propensity to develop certain types of cancer.
作用機序
Debrisoquin hydrobromide acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine. It is taken up by norepinephrine transporters and becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles. This leads to a gradual depletion of norepinephrine stores in the nerve endings .
類似化合物との比較
Debrisoquin hydrobromide is similar to other adrenergic neuron-blocking drugs such as guanethidine and guanoxan. it is unique in its use for phenotyping the CYP2D6 enzyme . Other similar compounds include:
Guanethidine: Another antihypertensive drug with similar adrenergic neuron-blocking properties.
Guanoxan: A compound with a similar guanidine structure used for hypertension treatment.
This compound’s uniqueness lies in its application in pharmacogenetics and its specific interaction with the CYP2D6 enzyme .
特性
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-2-ium-2-carboximidamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.BrH/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;/h1-4H,5-7H2,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSAHPTZGHRJSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH+](CC2=CC=CC=C21)C(=N)N.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-65-3 |
Source


|
| Record name | 2(1H)-Isoquinolinecarboximidamide, 3,4-dihydro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Debrisoquin hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)]](/img/structure/B13752531.png)
![(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate](/img/structure/B13752536.png)
